molecular formula C35H50O16 B14079135 Methyl nomilinate 17-glucoside

Methyl nomilinate 17-glucoside

Cat. No.: B14079135
M. Wt: 726.8 g/mol
InChI Key: UWQVYSUHQUNHFN-DVHHZIEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of methyl nomilinate 17-glucoside involves synthetic routes that typically include glycosylation reactions it is known that the compound can be derived from natural sources such as citrus .

Chemical Reactions Analysis

Methyl nomilinate 17-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl nomilinate 17-glucoside involves its interaction with molecular targets and pathways related to cell cycle regulation. It can induce cytotoxicity in cancer cells by modulating cell cycle regulators, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Methyl nomilinate 17-glucoside is unique among terpene glycosides due to its specific glycosidic linkage and terpene backbone. Similar compounds include other terpene glycosides that share structural similarities but may differ in their biological activities and applications . Some examples of similar compounds are:

Properties

Molecular Formula

C35H50O16

Molecular Weight

726.8 g/mol

IUPAC Name

(2'R,3S,4R,4aR,7R,8R)-8-[(1S)-1-acetyloxy-3-methoxy-3-oxopropyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid

InChI

InChI=1S/C35H50O16/c1-16(37)48-22(13-23(39)46-7)33(5)19-8-10-32(4,35(28(51-35)29(43)44)34(19,6)21(38)12-20(33)31(2,3)45)27(17-9-11-47-15-17)50-30-26(42)25(41)24(40)18(14-36)49-30/h9,11,15,18-20,22,24-28,30,36,40-42,45H,8,10,12-14H2,1-7H3,(H,43,44)/t18-,19?,20+,22+,24-,25+,26-,27+,28+,30+,32+,33-,34+,35-/m1/s1

InChI Key

UWQVYSUHQUNHFN-DVHHZIEQSA-N

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)OC)[C@]1([C@@H](CC(=O)[C@@]2(C1CC[C@@]([C@]23[C@@H](O3)C(=O)O)(C)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C(C)(C)O)C

Canonical SMILES

CC(=O)OC(CC(=O)OC)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O)C

Origin of Product

United States

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